Lignans

描述

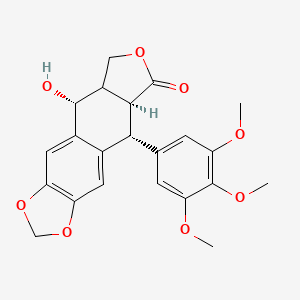

Structure

3D Structure

属性

分子式 |

C22H22O8 |

|---|---|

分子量 |

414.4 g/mol |

IUPAC 名称 |

(5R,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19-,20+/m1/s1 |

InChI 键 |

YJGVMLPVUAXIQN-BCVBHCCTSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

熔点 |

228°C |

物理描述 |

Solid |

溶解度 |

0.1 mg/mL at 25 °C |

同义词 |

Lignans Neolignans |

产品来源 |

United States |

Chemical Structure and Classification

Lignans are characterized by the linkage of two C6-C3 (phenylpropanoid) units. The vast structural diversity of this compound arises from different patterns of cyclization and oxidation of the basic skeleton. arkat-usa.org They are broadly classified into several subgroups based on their carbon skeleton and the nature of the cyclization. wikipedia.orgscispace.com

The major classes of this compound include:

Furofurans: Characterized by a central tetrahydrofuran (B95107) ring system.

Furans: Containing a single furan (B31954) ring.

Dibenzylbutanes: An acyclic structure.

Dibenzylbutyrolactones: Featuring a lactone ring.

Aryltetralins and Arylnaphthalenes: Possessing a tetralin or naphthalene (B1677914) ring system.

Dibenzocyclooctadienes: Containing an eight-membered ring. arkat-usa.orgresearchgate.net

Neothis compound are a related class of compounds where the two phenylpropanoid units are linked by bonds other than the 8-8' linkage. mdpi.comuni-duesseldorf.de

| Class | Structural Features | Example Compound |

|---|---|---|

| Furofurans | Two phenyl groups attached to a tetrahydrofuran ring system. | Pinoresinol (B1678388), Sesamin (B1680957) |

| Furans | Possess a furan ring. | Lariciresinol (B1674508) |

| Dibenzylbutanes | An open, acyclic structure. | Secoisolariciresinol (B192356) |

| Dibenzylbutyrolactones | Contain a five-membered lactone ring. | Matairesinol (B191791) |

| Aryltetralins | An aryl group attached to a tetrahydronaphthalene skeleton. | Podophyllotoxin (B1678966) |

| Arylnaphthalenes | An aryl group attached to a naphthalene skeleton. | Justicidin A |

| Dibenzocyclooctadienes | Two benzene (B151609) rings fused to a cyclooctadiene ring. | Steganacin |

Natural Occurrence and Distribution of Lignans

Ubiquitous Presence Across the Plant Kingdom (Roots, Stems, Leaves, Seeds, Fruits)

Lignans are found ubiquitously in the plant kingdom, occurring in virtually all plants researchgate.net. They are present in various plant tissues, including seeds, nuts, cereals, vegetables, and fruits researchgate.netamazonaws.com. As vascular plant secondary metabolites, this compound contribute to the structural integrity and defense mechanisms of plants researchgate.netmdpi.com.

Primary Botanical Sources of this compound

Certain plant species are particularly rich sources of this compound. Flaxseed (Linum usitatissimum) stands out as the most abundant source of this compound and is often considered a model species for lignan (B3055560) research researchgate.netamazonaws.com. Secoisolariciresinol (B192356) diglucoside (SDG), a glycosylated form of secoisolariciresinol, is notably abundant in flaxseed researchgate.netwikipedia.org.

Other significant botanical sources include various oilseeds such as soy, rapeseed, and sesame mdpi.comresearchgate.netnih.gov. Whole-grain cereals like wheat, oats, rye, and barley are also important contributors mdpi.comnih.gov. Legumes and a variety of fruits, especially berries, also contain notable amounts of this compound mdpi.comnih.gov. Beyond edible plants, this compound are found in the wood and bark of coniferous trees, such as Norway spruce (Picea abies) and silver fir (Abies alba), which contain compounds like hydroxymatairesinol (B1246089), lariciresinol (B1674508), pinoresinol (B1678388), and matairesinol (B191791) wikipedia.orgbelinal.pl.

Presence in Food Matrices and Dietary Components

This compound are integral components of diverse food matrices and dietary items, contributing to their nutritional profiles. They are commonly found in oilseeds, nuts, cereals, vegetables, fruits, and various beverages mdpi.comresearchgate.netnih.govacs.orgwur.nl.

The concentration of this compound varies significantly across different food categories. Nuts and oilseeds generally exhibit the highest concentrations, with ranges from 25 to 379,012 µg per 100 g wet weight nih.gov. Oilseeds alone can contain this compound in concentrations ranging from 291.7 to 2513 mg/100 g acs.org. Cereals and breads, legumes, vegetables, and fruits also contribute to dietary lignan intake, albeit typically at lower concentrations compared to oilseeds nih.gov. Beverages such as coffee, tea, and wine also contain this compound researchgate.netnih.govwur.nl.

The following table illustrates the typical ranges of total lignan content across various food categories:

Table 1: Total Lignan Content in Various Food Categories (µg per 100 g wet weight)

| Food Category | Lignan Content Range (µ g/100 g wet weight) nih.gov |

| Nuts and Oilseeds | 25 – 379,012 |

| Cereals and Breads | 2.0 – 7,239.3 |

| Legumes | 1.8 – 979.4 |

| Fruits | 0.3 – 61.8 |

| Vegetables | 1.2 – 583.2 |

| Soy Products | 2.2 – 269.2 |

| Meat Products | 0.2 – 415.1 |

| Alcoholic Beverages | 1.1 – 37.3 |

| Non-alcoholic Beverages | 0.9 – 12 |

Among the commonly detected plant this compound in foods are secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol mdpi.comwur.nl. Other this compound, including syringaresinol, sesamin (B1680957), and sesamolin, have also been reported in various food types mdpi.com.

Factors Influencing Lignan Content in Plant Materials

The concentration of this compound in plant materials is not static and can be influenced by a multitude of factors, encompassing both genetic and environmental aspects. Key influencing factors include genotype, tissue type, geographical origin, local environmental conditions, nutrition, and the plant's maturity stage researchgate.netamazonaws.comnih.gov.

Genotype: The genetic background of a plant plays a crucial role in determining its lignan content amazonaws.com. Different varieties or cultivars of the same plant species can exhibit significant variations in their lignan profiles and concentrations amazonaws.com.

Tissue Type: Lignan content can vary considerably between different tissues within the same plant. For instance, this compound are concentrated in specific parts like seeds, roots, or stems, depending on the plant species researchgate.netmdpi.com.

Environmental Conditions: External environmental factors, such as climatic conditions and cultivation methods, exert a substantial influence on lignan accumulation amazonaws.com. Research indicates that environmental stressors, such as water stress, can lead to an increase in lignan content in certain plants, like flaxseed nih.gov. Temperature and light are also critical environmental factors that can be precisely regulated in controlled settings to study their impact on phytochemical levels mdpi.com.

Nutrition and Plant Maturity: The nutritional status of the plant and its developmental stage (maturity) also affect the synthesis and accumulation of this compound researchgate.netamazonaws.com. Interactive relationships between these individual factors are also considered to impact the final lignan content researchgate.net.

Understanding these influencing factors is vital for optimizing the production of lignan-rich plant food resources and for plant breeding efforts aimed at enhancing functional food properties amazonaws.com.

Pinoresinol-Lariciresinol Reductase (PLR)

Pinoresinol-lariciresinol reductase (PLR) is a key enzyme in the lignan biosynthetic pathway, catalyzing two successive reduction steps. PLRs are NADPH-dependent reductases responsible for converting pinoresinol (a furofuran-type lignan) to lariciresinol (a furan-type lignan), and subsequently, lariciresinol to secoisolariciresinol (a dibenzylbutane-type lignan) arkat-usa.orgnih.govchinbullbotany.comnih.govresearchgate.net. This sequential reduction is crucial for the formation of secoisolariciresinol, a prominent lignan, particularly abundant in flaxseed as its diglucoside form nih.govnih.gov.

PLRs exhibit substrate stereoselectivity, and their catalytic products serve as precursors for various 8-8′ lignan types, including furofuran, furan (B31954), dibenzylbutane, dibenzylbutyrolactone, and aryltetrahydronaphthalene this compound chinbullbotany.com. The enantiomeric composition of this compound in different plant organs can be determined by pinoresinol-lariciresinol reductases with opposite enantiospecificity mdpi.com. For instance, in Arabidopsis thaliana, two annotated PLR genes, AtPLR1 and AtPLR2, are involved in enantiomeric control in lignan biosynthesis researchgate.netresearchgate.net. Studies have shown that some PLRs, like Arabidopsis thaliana AtPrR1, primarily catalyze the first reduction step from pinoresinol to lariciresinol, with low or no affinity for lariciresinol itself mdpi.comresearchgate.net. In contrast, other PLRs, such as IiPLR1 from Isatis indigotica, efficiently perform both reduction steps to produce secoisolariciresinol researchgate.net.

Research findings highlight the importance of PLR gene expression and enzyme specificity in fine-tuning lignan synthesis researchgate.netresearchgate.net. For example, in Linum usitatissimum (flax), two enantioselective PLR enzymes, LuPLR1 and LuPLR2, are present. LuPLR1 is associated with the accumulation of secoisolariciresinol diglucoside (SDG) in the seed coat, and its promoter contains a binding region for abscisic acid (ABA), which promotes its transcriptional activation mdpi.com. Down-regulation of PLR expression in Forsythia cell cultures led to a significant increase in pinoresinol accumulation, indicating PLR's role in channeling flux towards downstream this compound like matairesinol oup.com.

| Enzyme | Substrate(s) | Product(s) | Key Characteristics / Role | Example Plant Species |

|---|---|---|---|---|

| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol | NADPH-dependent, catalyzes two sequential reductions, exhibits stereoselectivity, determines lignan skeleton types. | Linum usitatissimum (flax), Arabidopsis thaliana, Isatis indigotica, Forsythia spp. |

Secoisolariciresinol Dehydrogenase (SDH)

Secoisolariciresinol dehydrogenase (SDH) is another crucial enzyme in the general lignan pathway, acting downstream of PLR. SDH catalyzes the oxidation of secoisolariciresinol (a dibenzylbutane-type lignan) to matairesinol (a dibenzylbutyrolactone-type lignan) arkat-usa.orgnih.govnih.govnih.govnsf.gov. This reaction typically involves the selective sequential oxidation of one of the alcohol groups in secoisolariciresinol, followed by intramolecular cyclization to form the lactone ring characteristic of matairesinol arkat-usa.org. SDH is an NAD(P)H-dependent enzyme arkat-usa.org.

The conversion of secoisolariciresinol to matairesinol by SDH has been demonstrated in various lignan-producing plant species arkat-usa.orgnsf.gov. For instance, in Forsythia intermedia, the SDH protein Fi321 is known to convert (−)-secoisolariciresinol to (−)-matairesinol mdpi.com. The activity of SDH, along with PLR, is proposed to be critical in controlling the enantiomeric compositions of this compound within the pathway, ensuring the optical purity of dibenzylbutyrolactone this compound like matairesinol nih.gov. Efforts to establish efficient bioconversion systems for this compound have involved cloning and expressing SDH genes from plants like Podophyllum pleianthum in Escherichia coli to produce matairesinol from pinoresinol nih.gov.

| Enzyme | Substrate(s) | Product(s) | Key Characteristics / Role | Example Plant Species |

|---|---|---|---|---|

| Secoisolariciresinol Dehydrogenase (SDH) | Secoisolariciresinol | Matairesinol | NAD(P)H-dependent, catalyzes oxidation and intramolecular cyclization, contributes to enantiomeric purity of downstream this compound. | Forsythia intermedia, Podophyllum pleianthum, Sesamum indicum |

Formation of Diverse Lignan Skeletons Through Divergent Pathways

The biosynthesis of this compound, while originating from a common phenylpropanoid pathway and the initial formation of pinoresinol, diversifies significantly to produce a wide array of lignan skeletons arkat-usa.orgchinbullbotany.commdpi.com. This complexity arises from "scaffold tailoring" where intermediate flux is diverted from the general lignan pathway at various steps, leading to the generation of diverse lignan structures arkat-usa.orgnsf.gov.

The general lignan pathway, involving PLR and SDH, sequentially generates furofuran (pinoresinol), furan (lariciresinol), dibenzylbutane (secoisolariciresinol), and dibenzylbutyrolactone (matairesinol) scaffolds arkat-usa.orgnsf.gov. A vast majority of lignan natural products originate from one of these four intermediates nsf.gov. However, beyond this core pathway, further enzymatic modifications lead to the formation of other distinct lignan subclasses.

For instance, the biosynthesis of dibenzocyclooctadiene this compound, unique to Schisandraceae plants like Schisandra chinensis and Kadsura coccinea, starts with isoeugenol (B1672232) and involves a series of reactions catalyzed by DIR, PLR, Cytochrome P450 (CYP), O-methyltransferase (OMT), and UDP-glucose-dependent glucosyltransferase (UGT) enzymes, leading to complex structures such as schizandrin (B1681555) A and B arkat-usa.orgmdpi.com. Arylnaphthalene this compound, like justicidins and diphyllin (B1215706), are also formed through distinct pathways, potentially involving tandem dehydration steps arkat-usa.orgnsf.gov.

The substrate selectivity of enzymes like PLRs directly influences the types of lignan skeletons produced, such as furano, dibenzylbutane, dibenzylbutyrolactone, and aryltetrahydronaphthalene this compound chinbullbotany.com. This enzymatic specificity, coupled with the potential for different cyclization patterns and modifications, contributes to the rich structural diversity of this compound observed across the plant kingdom mdpi.comfrontiersin.org.

| Lignan Subclass | Key Precursors/Intermediates | Characteristic Structural Features | Example Compounds | Example Plant Sources |

|---|---|---|---|---|

| Furofuran | Coniferyl alcohol (via DIR) | Two furan rings fused to a central C8-C8' linkage | Pinoresinol, Sesamin | Forsythia suspensa, Sesamum indicum |

| Furan | Pinoresinol (via PLR) | One furan ring, C8-C8' linkage | Lariciresinol | Flax, Arabidopsis thaliana |

| Dibenzylbutane | Lariciresinol (via PLR) | Open chain, C8-C8' linkage | Secoisolariciresinol | Flax |

| Dibenzylbutyrolactone | Secoisolariciresinol (via SDH) | Lactone ring, C8-C8' linkage | Matairesinol | Flax, Forsythia spp. |

| Dibenzocyclooctadiene | Isoeugenol | Eight-membered ring, complex cyclization | Schizandrin A, Schizandrin B | Schisandra chinensis, Kadsura coccinea |

| Arylnaphthalene | Matairesinol (proposed) | Naphthalene (B1677914) core | Justicidins, Diphyllin | Linum perenne |

Glycosylation and Other Secondary Derivatizations (e.g., Secoisolariciresinol Diglucoside, SDG)

Glycosylation is a common and important secondary derivatization in lignan biosynthesis, significantly impacting their solubility, stability, and biological activity in plants arkat-usa.orgnih.govmdpi.comfrontiersin.org. This process is primarily catalyzed by uridine (B1682114) diphosphate (B83284) (UDP) glycosyltransferases (UGTs), which transfer a sugar moiety (e.g., glucose) from a UDP-sugar to an acceptor molecule, typically the lignan aglycone arkat-usa.orgnih.govfrontiersin.org. Glycosylation often leads to the stable storage of this compound within plant cells frontiersin.org.

A prime example is secoisolariciresinol diglucoside (SDG), which is the most abundant lignan in flaxseed (Linum usitatissimum) nih.govnih.gov. SDG is formed through the glycosylation of secoisolariciresinol (SECO) nih.gov. In flax, UGT74S1 has been identified as a key enzyme responsible for catalyzing both the monoglycosylation of SECO to secoisolariciresinol monoglucoside (SMG) and the subsequent diglycosylation to SDG arkat-usa.orgnih.govresearchgate.net. Research has shown that specific amino acids within the PSPG motif of UGT74S1, such as Trp355 and His352, are critical for its glycosylating activity nih.gov.

Other examples of lignan glycosylation include the monoglycosylation of (+)-lariciresinol and (+)-pinoresinol by AtUGT71C1 from Arabidopsis thaliana arkat-usa.org. In Isatis indigotica, IiUGT71B5 from Isatis indigotica facilitates mono- and di-glycosylation of pinoresinol arkat-usa.orgfrontiersin.org. The transcription of IiUGT71B5s has been found to be highly consistent with the spatial distribution of pinoresinol glucosides, suggesting their biological role in pinoresinol modification in I. indigotica roots frontiersin.org. The diverse array of lignan glycosides across various plant species underscores the widespread nature and importance of this modification in lignan biosynthesis mdpi.com.

| Derivatization Type | Enzyme Class | Substrate (Example) | Product (Example) | Significance | Example Plant Species |

|---|---|---|---|---|---|

| Glycosylation | UDP Glycosyltransferases (UGTs) | Secoisolariciresinol (SECO) | Secoisolariciresinol Diglucoside (SDG) | Increases solubility, stability, and facilitates storage in plant cells. | Linum usitatissimum (flax), Isatis indigotica, Arabidopsis thaliana |

Genetic and Molecular Regulation of Lignan Biosynthesis

The biosynthesis of this compound is under intricate genetic and molecular regulation, ensuring their spatio-temporal production in response to developmental cues and environmental stimuli mdpi.comresearchgate.netmdpi.comnih.gov. This regulation involves various gene families, transcription factors, and potentially microRNAs (miRNAs).

Key enzymes in the lignan biosynthetic pathway, such as dirigent (DIR) proteins, pinoresinol-lariciresinol reductases (PLRs), secoisolariciresinol dehydrogenases (SDHs), O-methyltransferases (OMTs), cytochrome P450 (CYP) enzymes, and UDP-glucose-dependent glucosyltransferases (UGTs), are encoded by genes whose expression is tightly controlled mdpi.com. For instance, PLR genes display spatio-temporal and organ-specific expression patterns mdpi.com. The LuPLR1 gene in flax (Linum usitatissimum) is expressed in the seed coat, confirming its involvement in SDG synthesis, and its promoter contains a binding region for the phytohormone abscisic acid (ABA), which promotes its transcriptional activation mdpi.commdpi.com. Similarly, the promoter of the pinoresinol reductase (PrR1) gene in Arabidopsis thaliana is regulated by transcription factors SND1 and MYB46 mdpi.com.

Transcription factors (TFs) play a crucial role as master regulators, channeling metabolic flux by simultaneously regulating the transcription of related biosynthetic genes frontiersin.orgresearchgate.net. MYB (myeloblastosis) and NAC (NAM, ATAF1/2, CUC2) transcription factors are prominent in regulating phenylpropanoid and lignin (B12514952) biosynthesis, and some are also implicated in lignan production mdpi.comnotulaebotanicae.ronih.govfrontiersin.org. For example, MYB TFs regulate the biosynthesis of secondary metabolites, including those in the phenylpropanoid pathway mdpi.com. Studies have identified MYB and bHLH transcription factors potentially involved in the regulation of lignan biosynthesis in Kadsura heteroclita notulaebotanicae.ro. The APETALA2/ethylene response factor (AP2/ERF) family of transcription factors has also been reported to play a role in lignan biosynthesis, with overexpression of Ii049 (an AP2/ERF gene) in Isatis indigotica leading to increased lariciresinol accumulation frontiersin.org.

MicroRNAs (miRNAs) are emerging as important post-transcriptional regulators in plant secondary metabolism, including phenylpropanoid and flavonoid biosynthesis, and are being investigated for their role in lignan biosynthesis mdpi.comnih.govresearchgate.net. While the genetic background of lignan biosynthesis is well-characterized, the direct links between miRNA-based regulation and lignan biosynthesis are an active area of research mdpi.comnih.gov. Environmental stresses and phytohormones (such as ABA, salicylic (B10762653) acid, and methyl jasmonate) can also influence lignan biosynthesis by affecting the expression of upstream genes in the phenylpropanoid pathway mdpi.commdpi.comresearchgate.net.

| Regulatory Element | Role in Lignan Biosynthesis | Example/Mechanism | Relevant Genes/Enzymes |

|---|---|---|---|

| Transcription Factors (TFs) | Regulate expression of biosynthetic genes, channel metabolic flux. | MYB, NAC, bHLH, AP2/ERF families bind to gene promoters. | PLR, DIR, UGT, general phenylpropanoid pathway enzymes. |

| Phytohormones | Influence gene expression in response to developmental/environmental cues. | Abscisic Acid (ABA) activates LuPLR1 promoter. | PLR, upstream phenylpropanoid enzymes. |

| MicroRNAs (miRNAs) | Post-transcriptional regulation by targeting mRNAs of enzymes or TFs. | Emerging area of research; indirect evidence from related pathways. | Various biosynthetic enzymes and TFs. |

Biological Activities of Lignans

Antioxidant Properties

Many this compound exhibit potent antioxidant activity. oregonstate.educabidigitallibrary.org Their phenolic hydroxyl groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. cabidigitallibrary.org The antioxidant capacity of this compound like secoisolariciresinol (B192356) diglucoside (SDG) and its mammalian metabolites, enterodiol (B191174) and enterolactone (B190478), has been demonstrated in various in vitro systems. nih.gov This antioxidant activity is believed to contribute to their protective effects against chronic diseases associated with oxidative damage. nih.govresearchgate.net

Anti-inflammatory Effects

This compound have also been shown to possess anti-inflammatory properties. caringsunshine.comnih.gov Their mechanisms of action include the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase. caringsunshine.comnih.gov By downregulating the production of inflammatory cytokines and mediators, this compound can help to alleviate inflammatory responses. nih.govresearchgate.net

Anticancer Potential

The anticancer potential of this compound is one of their most extensively studied biological activities. benthamdirect.combenthamscience.com Their mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell proliferation, arresting the cell cycle, and hindering metastasis and angiogenesis. benthamscience.comrsc.orgnih.gov As mentioned, the aryltetralin lignan (B3055560) podophyllotoxin (B1678966) is a precursor to clinically used anticancer drugs. uni-duesseldorf.de Dietary this compound and their metabolites, enterodiol and enterolactone, are thought to reduce the risk of hormone-dependent cancers, such as breast and prostate cancer, by modulating estrogen signaling pathways. nih.govencyclopedia.pub this compound such as magnolin (B20458) and sesamin (B1680957) have also demonstrated anticancer effects against various cancer cell lines through diverse molecular mechanisms. benthamscience.commdpi.com

Chemical Synthesis of Lignans

Strategies for Total Synthesis of Natural Lignans

The total synthesis of this compound has been pursued for decades, leading to a variety of elegant and efficient strategies. rsc.org These strategies are often categorized by the key bond formations used to construct the characteristic lignan (B3055560) scaffold. Common approaches involve the strategic coupling of two phenylpropane (C6-C3) units, which form the basic backbone of all this compound. nih.gov

One prevalent strategy involves a biomimetic approach, mimicking the natural oxidative coupling of phenylpropene derivatives. nih.gov However, controlling the regio- and stereoselectivity of these radical-based reactions in a laboratory setting can be challenging. Consequently, numerous non-biomimetic strategies have been developed. For instance, the synthesis of (±)-deoxyschizandrin was achieved using a double organocuprate oxidation strategy to form the key C8-C8' bond. nih.gov

Other notable strategies include:

Tandem Reactions: Jahn and coworkers developed a bioinspired total synthesis of multiple this compound using a tandem 1,2-nucleophilic addition/Ru-catalyzed isomerization/single-electron transfer (SET) oxidation/radical dimerization sequence. nih.gov

Annulation Reactions: The synthesis of several arylnaphthalene this compound, including diphllin, has been accomplished using a strategy centered on the Hauser-Kraus annulation between a cyanophthalide (B1624886) and a γ-crotonolactone. nih.gov

Fragment Coupling: Thomson and coworkers developed a stereoselective fragment-coupling reaction to generate the C7' and C8' stereocenters in the synthesis of six lignan natural products. nih.gov

These diverse approaches highlight the creativity and adaptability of synthetic chemists in accessing the structurally varied lignan family. rsc.orgnih.gov

Stereoselective Synthetic Approaches and Enantiocontrol

Given that the biological activity of this compound is often dependent on their absolute stereochemistry, the development of stereoselective and enantioselective synthetic methods is of paramount importance. digitellinc.com Chemists have employed various tactics to control the formation of chiral centers during synthesis.

Key approaches to achieve enantiocontrol include:

Chiral Auxiliaries: The Evans' group methodology, utilizing a chiral auxiliary, has been applied for the stereoselective methylation in the synthesis of (−)-sacidumlignan B. nih.gov Similarly, L-prolinol has been used as a chiral auxiliary in the photochemical synthesis of aryltetralin lignan analogues, where it directs the stereochemical outcome of a key photocyclization step.

Asymmetric Catalysis: L-proline-catalyzed asymmetric cross-aldol reactions have been used to introduce the initial stereocenters with excellent diastereoselectivity and enantioselectivity in the synthesis of (−)-podophyllotoxin. nih.gov

Substrate Control: In many syntheses, the stereochemistry of one center is used to direct the formation of subsequent centers. For example, a highly stereoselective introduction of a methyl group was a key step in the synthesis of beilschmin A and gymnothelignan N. nih.gov

Enantioselective Reagents: The use of chiral reagents, such as in enantioselective allylborylation of aldehydes, has been employed to set the stereochemistry in the synthesis of diaeudesmin and epieudesmin. researchgate.net

A review of enantioselective syntheses of cyclothis compound between 2000 and early 2021 highlights the focus on the unique strategies utilized to achieve asymmetric induction. nih.gov These methods often involve a key enantioselective step that controls the stereochemistry of the entire molecule. nih.gov

Table 1: Examples of Stereoselective Reactions in Lignan Synthesis

| Target Lignan | Key Stereoselective Reaction | Chiral Source/Catalyst | Reference |

|---|---|---|---|

| (−)-Podophyllotoxin | Asymmetric cross-aldol reaction | L-proline | nih.gov |

| Aryltetralin Lignan Analogue | Photocyclization of an axially chiral succinate (B1194679) amide ester | L-prolinol (chiral auxiliary) | |

| (−)-Sacidumlignan B | Stereoselective methylation | Evans' chiral auxiliary | nih.gov |

| Diaeudesmin / Epieudesmin | Enantioselective allylborylation | Diisopinocampheylborane reagent | researchgate.net |

Development of Novel Methodologies for Lignan Scaffold Construction

The quest for more efficient and versatile routes to this compound has spurred the development of novel synthetic methodologies for constructing their core scaffolds. nih.gov These methods often provide access to complex structures in fewer steps and with greater control.

Recent innovations in lignan scaffold construction include:

Formal [3+2] Cycloadditions: A formal [3+2]-cycloaddition between a silyl (B83357) ether and an aldehyde was the key step in a synthesis of (±)-paulownin, efficiently constructing the aryl tetrahydrofuran (B95107) skeleton. nih.gov

Intramolecular Cyclopropanation/C-H Insertion: A stereoselective route to endo,exo-2,6-diarylfurofuranones, the core of many furofuran this compound, was developed using a manganese(III)-mediated intramolecular cyclopropanation followed by a rhodium-catalyzed C-H insertion. figshare.com

Transition Metal-Catalyzed Annulations: A variety of transition metals, including gold, manganese, nickel, palladium, and silver, have been used to catalyze the construction of arylnaphthalene lignan lactone scaffolds. frontiersin.org These methods offer mild reaction conditions and good functional group tolerance. frontiersin.org For example, a nickel-catalyzed reductive cyclization has been used to synthesize the core of dehydrodesoxypodophyllotoxin. frontiersin.org

Tandem Nucleophilic Addition/Isomerization/Oxidation/Dimerization: A novel strategy employing a tandem sequence of reactions has been reported for the synthesis of 1,4-diketones, which are versatile precursors to various this compound. nih.gov

These advanced methodologies not only facilitate the synthesis of known natural products but also open avenues for creating novel lignan-based structures with unique properties.

Synthesis of Lignan Analogues and Derivatives

The synthesis of lignan analogues and derivatives is a crucial area of research, aimed at exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.gov By systematically modifying the natural lignan scaffold, chemists can probe the structural requirements for biological activity and optimize properties.

Examples of the synthesis of lignan derivatives include:

Modifications of Natural this compound: Semisynthesis starting from abundant natural this compound is a common strategy. For instance, (−)-hinokinin, (−)-6,6'-dinitrohinokinin, and (−)-6,6'-diaminohinokinin were prepared by partial synthesis from (−)-cubebin to evaluate their anti-inflammatory and analgesic effects. nih.gov Similarly, derivatives of bursehernin (B1193898) and dimethyl ether matairesinol (B191791) have been synthesized to assess their estrogenic activity. mdpi.com

Synthesis of Lignan-like Compounds: Novel compounds that retain the core lignan backbone but feature unnatural substitution patterns or skeletons are also synthesized. A series of 3,4-dibenzylfurans and their oxidized derivatives, which possess a lignan backbone, were prepared using Friedel-Crafts reactions, demethylation, and oxidation to test their antimicrobial activity. nih.gov

The synthesis of these analogues allows for the fine-tuning of biological effects and can lead to the discovery of compounds with improved potency or novel mechanisms of action. nih.govmdpi.com

Oxidative Transformations in Lignan Synthesis

Oxidative transformations are fundamental to lignan chemistry, playing a key role both in their biosynthesis and their laboratory synthesis. nih.govscispace.com These reactions are employed for various purposes, including aryl-aryl coupling, benzylic functionalization, and the interconversion of lignan skeletons. nih.govresearchgate.net Both non-metal and metal-mediated oxidation methods are widely used.

Non-Metal Mediated Oxidations: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are versatile oxidants in lignan synthesis. researchgate.net DDQ can be used for benzylic functionalization; for example, it promotes benzylic O-acetylation of (+)-isostegane in the presence of acetic acid. researchgate.net It can also mediate epimerization through benzylic hydride abstraction, followed by nucleophilic ring closure to form new products. nih.gov N-Bromosuccinimide (NBS) has also been used for the photolytic oxidation of a benzylic position to a ketone. nih.gov

Metal-Mediated Oxidations: A wide range of metal reagents are used for lignan oxidation, either in stoichiometric or catalytic amounts. nih.govnih.gov

Iron(III) Chloride (FeCl₃): This reagent was used to elegantly set the C7' stereochemistry in the total synthesis of (−)-podophyllotoxin via a diastereoselective coupling. nih.gov

Manganese(III) Acetate (B1210297) (Mn(OAc)₃): This oxidant is used to catalyze cyclization reactions for the construction of arylnaphthalene lignan lactone cores. frontiersin.org

Horseradish Peroxidase (HRP)/H₂O₂: This enzymatic system, along with synthetic mimics like manganese-porphyrin complexes, has been used for the oxidative dimerization of monolignols to produce dimeric this compound, providing insight into the stereochemical course of these reactions. scispace.com

Table 2: Oxidative Reagents in Lignan Synthesis

| Reagent | Type | Application Example | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Non-Metal | Benzylic O-acetylation of (+)-isostegane | researchgate.net |

| N-Bromosuccinimide (NBS) | Non-Metal | Photolytic benzylic oxidation to a ketone | nih.gov |

| Iron(III) Chloride (FeCl₃) | Metal-Mediated | Diastereoselective coupling in (−)-podophyllotoxin synthesis | nih.gov |

| Manganese(III) Acetate (Mn(OAc)₃) | Metal-Mediated | Catalytic cyclization for arylnaphthalene lactone synthesis | frontiersin.org |

| Horseradish Peroxidase (HRP)/H₂O₂ | Enzymatic (Metal-Containing) | Oxidative dimerization of monolignols | scispace.com |

Metabolism and Biotransformation of Lignans Non Human Focus

Microbiota-Mediated Conversions in Digestive Systems (Non-Human Mammalian Models)

The conversion of plant lignans into more bioactive enterothis compound is primarily mediated by gut microbiota wikipedia.orgwikidata.orgwikipedia.org. This multi-step biotransformation predominantly occurs as this compound reach the colon wikidata.orgnih.govfishersci.fi. The bacterial metabolism of this compound involves a series of reactions including O-deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation wikipedia.orgwikidata.orgwikipedia.orgnih.govfishersci.fibohrium.comwikipedia.orgguidetopharmacology.org. Secoisolariciresinol (B192356) diglucoside (SDG) serves as a key example, being converted to its aglycone secoisolariciresinol (SECO), which is then further metabolized into enterodiol (B191174) (ED) and enterolactone (B190478) (EL) wikidata.orgnih.govbohrium.com. Other plant this compound such as pinoresinol (B1678388) (PINO), lariciresinol (B1674508) (LARI), and matairesinol (B191791) (MAT) also undergo similar conversions wikipedia.orgthegoodscentscompany.com.

Deglycosylation Processes

Deglycosylation represents the initial step in the microbial transformation of this compound. This process involves the hydrolysis of sugar moieties from glycosylated this compound, such as SDG, to yield their aglycone forms, like SECO wikidata.orgnih.govfishersci.fi. Evidence suggests that deglycosylation of SDG can also occur through the action of brush border enzymes, leading to the appearance of SECO in biofluids nih.gov.

Several bacterial species have demonstrated the capacity for O-deglycosylation of SDG. Notable examples include closely related species within the genera Bacteroides and Clostridium. Specifically, Bacteroides distasonis, Bacteroides fragilis, and Bacteroides ovatus, along with Clostridium cocleatum and Clostridium sp., have been identified as capable of performing this initial deglycosylation step bohrium.comwikipedia.org. Research by Clavel et al. further highlighted that C. saccharogumia, C. cocleatum, C. ramosum, B. fragilis, B. ovatus, and B. distasonis are effective in deglycosylating plant this compound wikipedia.org.

Formation of Enterothis compound (e.g., Enterodiol, Enterolactone)

Enterodiol (ED) and enterolactone (EL) are critical mammalian this compound generated from plant lignan (B3055560) precursors through the activity of gut microbiota wikidata.orgwikipedia.orgfishersci.fiwikipedia.orginvivochem.com. The complete conversion of SDG to EL involves a sequence of four reactions: O-deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation wikipedia.orgnih.govwikipedia.org. Furthermore, ED can be converted into EL by intestinal bacteria wikipedia.org.

Comparative studies using fecal inoculum from different mammalian species have revealed variations in metabolic capabilities. For instance, while human fecal microbiota can completely metabolize SDG to EL, the final step of this reaction was not observed when rat fecal inoculum was used wikipedia.orgnih.gov. Specific bacterial strains are responsible for these conversions. Lactonifactor longoviformis, a strictly anaerobic bacterium, is known to catalyze the final dehydrogenation of ED to EL guidetopharmacology.org. Additionally, Ruminococcus sp. isolated from the human intestine has been shown to transform ED into EL guidetopharmacology.org. The biotransformation of LARI and PINO into enterothis compound also involves one and two additional reduction steps, respectively wikipedia.org.

Demethylation, Dehydrogenation, and Dehydroxylation Reactions

Following deglycosylation, the subsequent steps in lignan biotransformation by gut microbiota include demethylation, dehydrogenation, and dehydroxylation reactions wikipedia.orgwikidata.orgwikipedia.orgnih.govfishersci.fibohrium.comwikipedia.orgguidetopharmacology.org.

Demethylation: O-demethylation of lignan aglycones is a crucial step in the production of enterolactone and/or enterodiol wikipedia.org. Specific bacterial strains implicated in this process include Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, and Peptostreptococcus productus, all of which catalyze the demethylation of SECO bohrium.com. Ruminococcus productus is particularly versatile, catalyzing the O-demethylation of not only SECO but also LARI, MAT, PINO, and various other methylated aromatic compounds wikipedia.org.

Dehydroxylation: Dehydroxylation of aglycones also contributes to the formation of enterothis compound wikipedia.org. Strains such as Clostridium scindens and Eggerthella lenta are known to dehydroxylate SECO bohrium.comwikipedia.org. Eggerthella lenta has been reported to perform catechol dehydroxylation, and a molybdenum-dependent enzyme from this bacterium specifically dehydroxylates catecholamine neurotransmitters. This enzyme is involved in an interspecies gut microbial pathway that degrades L-dopa by catalyzing the regioseelective p-dehydroxylation of dopamine (B1211576) to m-tyramine (B1210026) fishersci.ca.

Dehydrogenation: The dehydrogenation of ED to EL is a pivotal step in the colonic metabolism of plant this compound nih.govwikipedia.org. A newly identified strain, ED-Mt61/PYG-s6, has been observed to catalyze the dehydrogenation of ED to EL bohrium.com. Furthermore, Lactonifactor longoviformis specifically catalyzes the enantioselective conversion of (+)-ED to (+)-EL guidetopharmacology.orgthegoodscentscompany.com.

| Bacterial Species | Lignan Transformation Activity | Lignan Substrates/Products |

|---|---|---|

| Ruminococcus bromii wikipedia.org | Lignan metabolism | Plant this compound to enterothis compound |

| Bacteroides ovatus wikipedia.orgbohrium.com | Deglycosylation | Plant this compound, Secoisolariciresinol diglucoside (SDG) |

| Eggerthella lenta wikipedia.orgbohrium.comwikipedia.orgfishersci.ca | Dehydroxylation, Catechol dehydroxylation | Secoisolariciresinol (SECO), Dopamine |

| Clostridium saccharogumia wikipedia.org | Deglycosylation | Plant this compound |

| Clostridium cocleatum wikipedia.orgbohrium.com | Deglycosylation | Plant this compound, Secoisolariciresinol diglucoside (SDG) |

| Clostridium ramosum wikipedia.org | Deglycosylation | Plant this compound |

| Bacteroides fragilis wikipedia.orgbohrium.com | Deglycosylation | Plant this compound, Secoisolariciresinol diglucoside (SDG) |

| Bacteroides distasonis wikipedia.orgbohrium.com | Deglycosylation | Plant this compound, Secoisolariciresinol diglucoside (SDG) |

| Butyribacterium methylotrophicum bohrium.comwikipedia.org | Demethylation | Secoisolariciresinol (SECO) |

| Eubacterium callanderi bohrium.comwikipedia.org | Demethylation | Secoisolariciresinol (SECO) |

| Eubacterium limosum bohrium.com | Demethylation | Secoisolariciresinol (SECO) |

| Peptostreptococcus productus bohrium.comthegoodscentscompany.com | Demethylation | Secoisolariciresinol (SECO) |

| Clostridium scindens bohrium.comwikipedia.org | Dehydroxylation | Secoisolariciresinol (SECO) |

| ED-Mt61/PYG-s6 bohrium.com | Dehydrogenation | Enterodiol (ED) to Enterolactone (EL) |

| Lactonifactor longoviformis guidetopharmacology.orgthegoodscentscompany.com | Dehydrogenation (enantioselective) | (+)-Enterodiol (ED) to (+)-Enterolactone (EL) |

| Ruminococcus productus wikipedia.org | O-demethylation | Secoisolariciresinol (SECO), Lariciresinol (LARI), Matairesinol (MAT), Pinoresinol (PINO) |

Enzymatic Transformations in in vitro and in vivo (Non-Human) Biological Systems

Beyond the gut microbiota, this compound undergo enzymatic transformations in other biological systems, particularly involving cytochrome P450 oxidases and leading to the formation of catechol derivatives. These processes have been studied in non-human models, such as rats.

Role of Cytochrome P450 Oxidases

Cytochrome P450 (CYP) oxidases, found in the liver of mammals, play a significant role in the transformation of this compound guidetopharmacology.org. These enzymes are known to open and demethylate methylenedioxy-moieties present in lignan structures, converting them into vicinal dihydroxyphenol (catechol) derivatives guidetopharmacology.org. Studies investigating these reactions have been conducted using liver homogenates from rats guidetopharmacology.org.

For instance, deoxyschizandrin (B1210598) (DS), a prominent lignan, has had its oxidative pathways characterized using liver microsomes from rats (RLM) ontosight.ai. The hydroxylation of deoxyschizandrin in rat liver microsomes was observed to follow Michaelis-Menten kinetics ontosight.ai. This compound possessing a methylenedioxyphenyl structure are suspected to cause potent inhibition of CYP3A activity, potentially through the formation of metabolite-intermediate complexes with the P450 enzyme frontiersin.org. In plants, CYP450 enzymes are recognized as the most extensive enzyme family involved in metabolism, playing a crucial role in the biosynthesis of various natural products, including this compound, through post-structural modifications thegoodscentscompany.com.

Formation of Catechol Derivatives

The enzymatic action of cytochrome P450 oxidases on this compound leads to the formation of catechol derivatives. This occurs through the opening and demethylation of methylenedioxy-moieties within the lignan structure guidetopharmacology.org. Research on these transformations has been performed in rat liver homogenates guidetopharmacology.org.

A notable example of such a transformation is the conversion of sesamin (B1680957) monocatechol, which subsequently undergoes glucuronidation and methylation, with the resulting metabolites being excreted in bile and urine guidetopharmacology.org. Furthermore, in broader biological contexts, lignin-derived oligomers can be catabolized into compounds such as vanillin (B372448) and syringic acid. These compounds then undergo O-demethylation to form catechol derivatives, which are subsequently subjected to aromatic ring cleavage to yield tricarboxylic acid cycle intermediates researchgate.net. In bacteria, various lignin-derived biaryl and monoaryl groups, along with guaiacyl and syringyl nucleotides, are converted into vanillin and syringic acid, which are then demethylated to produce aromatic compounds with catechol structures. Sphingomonas sp. SYK-6 is an illustrative organism in the decomposition and metabolism of these lignin-derived aromatic compounds researchgate.net.

| Enzyme System/Mechanism | Lignan Substrate | Key Transformation/Product | Model System (Non-Human) |

|---|---|---|---|

| Cytochrome P450 Oxidases | This compound (with methylenedioxy-moieties) | Opening and demethylation to vicinal dihydroxyphenol (catechol) derivatives | Rat liver homogenates guidetopharmacology.org |

| Cytochrome P450 Oxidases (CYP3A) | Deoxyschizandrin (DS) | Hydroxylation (obeys Michaelis-Menten kinetics) | Rat liver microsomes (RLM) ontosight.ai |

| Cytochrome P450 Oxidases | This compound (with methylenedioxyphenyl structure) | Inhibition of CYP3A activity (via metabolite-intermediate complexes) | In vitro experiments using CYP isoforms frontiersin.org |

| Enzymatic action (general, bacteria) | Lignin-derived oligomers (e.g., vanillin, syringic acid) | O-demethylation to catechol derivatives; aromatic ring cleavage to TCA cycle intermediates | Sphingomonas sp. SYK-6 researchgate.net |

| Enzymatic action (general, mammals) | Sesamin monocatechol | Glucuronidation and methylation | (Implied from excretion in bile/urine) guidetopharmacology.org |

Pathways of Lignan Excretion in Non-Human Models

In animal studies, particularly in rats, the majority of radioactivity from ingested plant this compound, such as secoisolariciresinol diglycoside (SDG), is typically recovered in the feces, with a smaller fraction excreted in the urine. For instance, studies in male and female Sprague-Dawley rats demonstrated that 40-83% of an administered dose of SDG was excreted in feces, while 1.2-5.2% was excreted in urine over a 24-hour period wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. Prolonged administration of SDG in rats was observed to significantly increase both urinary and fecal lignan excretion compared to acute exposure, indicating a sustained metabolic and excretory response wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. The urinary excretion of this compound in rats can also exhibit significant variability wikipedia.org.

The mammalian this compound, enterodiol (ED) and enterolactone (EL), which are products of gut microbial transformation of plant this compound, undergo enterohepatic circulation. This process involves their absorption from the intestine, transport to the liver, conjugation (primarily with glucuronic acid), excretion into the bile, and subsequent re-entry into the intestinal tract bohrium.comwikipedia.orgwikipedia.orghmdb.ca. This recirculation contributes to the relatively long residence times observed for enterothis compound and is suggested to help balance diurnal fluctuations in microbial production within the gut hmdb.ca. This compound are generally excreted in bile and urine as conjugated glucuronides, whereas in feces, they are found in their unconjugated form hmdb.ca.

Research in pigs fed fiber-enriched rye and wheat bread revealed that plant this compound and enterothis compound are excreted in both urine and bile, with particularly high concentrations of plant this compound found in bile wikipedia.org. The apparent fecal digestibility of various plant this compound in pigs varied, with pinoresinol showing the highest digestibility, followed by medioresinol, secoisolariciresinol, syringaresinol, lariciresinol, and matairesinol wikipedia.org. Enterothis compound constituted between 34% and 57% of the total fecal lignan excretion in these pigs, while plant this compound accounted for 43% to 66% wikipedia.orgresearchgate.net. In dairy cows, enterolactone (EL) has been detected and excreted in urine, blood, and milk, suggesting that phytoestrogens can be transferred into physiological fluids in ruminants wikipedia.org.

Beyond dietary this compound, lignins, which are cell-wall polymers structurally related to this compound, have also been identified as precursors of mammalian this compound in rats. Studies have shown that lignins can contribute to enterolactone (ENL) production and subsequent urinary excretion, accounting for 26-32% of the ENL formed from cereal brans in rats wikipedia.orgthegoodscentscompany.com.

Table 1: Lignan Excretion in Rats after Secoisolariciresinol Diglycoside (SDG) Administration

| Route of Excretion | Percentage of Administered Dose (24h) | Reference |

| Feces | 40-83% | wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com |

| Urine | 1.2-5.2% | wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com |

Table 2: Fecal Excretion of this compound in Pigs Fed Fiber-Enriched Diets

| Lignan Type | Percentage of Total Fecal Lignan Excretion | Reference |

| Enterothis compound | 34-57% | wikipedia.orgresearchgate.net |

| Plant this compound | 43-66% | wikipedia.orgresearchgate.net |

Advanced Analytical and Characterization Methodologies for Lignans

Chromatographic Methods for Separation and Quantification

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable, cost-effective, and rapid method for the qualitative screening of lignan (B3055560) extracts. researchgate.netmdpi.com It is particularly useful for monitoring the isolation and purification steps of this compound from raw extracts. researchgate.netnih.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, has been successfully applied for the isolation, identification, and quantitative assessment of various this compound, including schisandrol A, schisandrol B, phyllanthin, hypophyllanthin, niranthin, nirtetralin, sesamin (B1680957), and sesamolin. mdpi.com Two-dimensional TLC (2D-TLC) methods have also been developed for the simultaneous separation and quantification of complex lipophilic mixtures, including this compound, from materials like wood pulp extractives, offering a rapid and inexpensive alternative to techniques like GC-MS for class-specific analysis. acs.org

Chiral Separation Techniques for Lignan Enantiomers

Many naturally occurring this compound are chiral compounds, and their enantiomers can exhibit different properties. researchgate.netmdpi.com Chiral separation techniques are therefore critical for distinguishing and isolating these enantiomeric forms. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating lignan enantiomers, often employing chiral stationary phases (CSPs). researchgate.netnih.govresearchgate.netmdpi.comchiralpedia.com For example, semi-micro chiral cellulose (B213188) carbamate-based columns have been demonstrated to successfully separate (+)-secoisolariciresinol and (-)-secoisolariciresinol. researchgate.net The advancement of chiral HPLC, including the use of semi-micro columns, has significantly increased sensitivity for enantiomeric separations. researchgate.net In some cases, the absolute configurations of lignan enantiomers have been determined through chiral HPLC separation combined with techniques like X-ray diffraction analysis and Electronic Circular Dichroism (ECD) calculations. mdpi.comnih.gov

Spectrometric and Spectroscopic Techniques for Structural Elucidation

Spectrometric and spectroscopic techniques are indispensable for the detailed structural elucidation and characterization of this compound, providing information on their molecular weight, elemental composition, fragmentation patterns, and spatial arrangements.

Mass Spectrometry (MS, GC-MS, HPLC-ESI-MS/MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique employed for the detection, identification, and quantification of this compound, even at low abundances, by measuring their mass-to-charge ratio and characterizing their chemical structures. creative-proteomics.com

GC-MS: As mentioned, GC-MS is routinely used for the identification and quantification of this compound, particularly after derivatization to enhance volatility. researchgate.netmdpi.com It provides clear mass spectra that are relatively easy to interpret, with extensive literature available on lignan fragmentation patterns. thieme-connect.com This combined technique is valuable for lignan profiling in various plant species. nih.gov

HPLC-ESI-MS/MS: High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS or LC-MS/MS) is particularly valuable for the analysis of this compound and their metabolites in complex biological matrices due to its high sensitivity and selectivity. researchgate.netnih.govicm.edu.pl This technique allows for the rapid identification and structural elucidation of this compound from plant extracts, avoiding tedious separation and purification steps. tandfonline.comtandfonline.comnih.gov The MS/MS spectra provide abundant structural information through fragmentation patterns, which are crucial for identifying known this compound and elucidating the structures of novel ones. tandfonline.comtandfonline.comnih.govspringermedizin.de For instance, HPLC-DAD-ESI-MS/MS has been used to characterize and quantify this compound like isolariciresinol (B191591) in pomegranate. acs.org The technique is also effective for profiling complex mixtures of this compound, flavonoids, and other polyphenolics in conifer wood extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the comprehensive structural elucidation of organic natural products, including this compound. researchgate.netredalyc.orgresearchgate.net Both one-dimensional (1D) NMR (e.g., ¹H NMR and ¹³C NMR) and two-dimensional (2D) NMR techniques are extensively used.

¹H NMR and ¹³C NMR: These provide fundamental information about the number and types of protons and carbons in a lignan molecule, their chemical environments, and connectivity. redalyc.orgresearchgate.nettandfonline.com ¹³C NMR is particularly powerful for revealing the carbon skeleton and the presence of various structural features such as aromatic and aliphatic carbons. researchgate.netmdpi.com

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are critical for establishing atom connectivity and relative stereochemistry in complex lignan structures. redalyc.orgresearchgate.net These techniques allow for the determination of structures of complex organic molecules, often with small sample quantities. researchgate.net NMR-based approaches can also provide quantitative analysis of this compound in extracts. researchgate.net Computer-assisted approaches, such as expert systems utilizing ¹H and ¹³C NMR data, have been developed to aid in the structural determination and skeleton prediction of this compound, significantly reducing the time required for elucidation. tandfonline.combiochempress.com

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an excellent method for determining the absolute stereochemistry of chiral organic compounds, including this compound. mdpi.comrsc.orgnih.govresearchgate.net CD spectra arise from the differential absorption of left and right circularly polarized light by chiral molecules.

Absolute Configuration Assignment: CD is widely used to confirm the absolute configuration of chiral this compound, especially those with biphenyl (B1667301) bonds, by observing Cotton effects at specific wavelengths. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy, a more advanced chiroptical technique, provides a highly reliable and sensitive approach to stereochemical investigations of this compound. rsc.orgresearchgate.net It can provide unambiguous assignments of absolute configurations, even for complex furofuran this compound, and can discern small differences in enantiomeric excess. mdpi.comrsc.orgresearchgate.net The combination of experimental VCD with theoretical calculations (e.g., molecular dynamics and QM/MM calculations) is often employed to accurately interpret spectra and confirm stereochemistry, even revealing solvent effects on conformational ensembles. rsc.org HPLC coupled with CD detection (HPLC-CD) is also used for online analysis of lignan stereochemistry. nih.govnih.govcjnmcpu.com

Considerations for Sample Handling and Pretreatment in Lignan Analysis

The accurate and reliable analysis of this compound, a diverse group of polyphenolic compounds, is profoundly influenced by the meticulous execution of sample handling and pretreatment methodologies. These initial steps are critical to prevent contamination, minimize sample loss, and avoid unwanted chemical reactions that could compromise the integrity and quantitative assessment of lignan compounds. uni.lucenmed.com

Sample Collection and Storage

Upon collection, samples intended for lignan analysis should be handled with caution to preserve their chemical stability. Immediate freezing of samples is highly recommended to mitigate enzymatic reactions, oxidation, and polymerization, which can alter lignan profiles. uni.lu For instance, cereal grain samples are often freeze-dried to achieve a water content below 3% and subsequently stored at -80°C until further analysis. nih.gov

Various drying techniques can be employed, with freeze-drying being a preferred mild method that helps prevent the oxidation or polymerization of sensitive lignan compounds. If freeze-drying facilities are unavailable, drying at room temperature can serve as an alternative. uni.lu It is important to note that this compound and their glycosidic forms generally exhibit relative resistance to high temperatures, allowing for flexibility in drying methods, including oven-drying at temperatures up to 60°C, particularly when studying their thermal stability. wikipedia.org

Proper storage conditions are essential for maintaining lignan stability over time. Milled samples, for example, should be stored in the dark at room temperature or at -20°C. nih.gov Research on defatted flaxseed flour has demonstrated that lignan content remains stable for at least fourteen days when stored under various conditions, including room temperature, refrigeration (5°C), and freezing. nih.govnih.gov Similarly, lignan content in wines, while showing some decrease after six months, remained largely stable after thirteen months of storage at 1-3°C. nih.gov

Pretreatment Methodologies

Prior to extraction, most plant samples necessitate pretreatment steps such as drying and grinding or pulverizing. Grinding is crucial for increasing the surface area and improving extraction efficiency; however, it can generate heat, which may induce unwanted reactions. To counteract this, adding dry ice during the grinding process is advisable. uni.lu

Extraction Techniques

The extraction of this compound from their complex matrices is a pivotal pretreatment step, utilizing various techniques and solvent systems tailored to the lignan's polarity and the sample matrix. Common extraction methods include:

Ultrasound-assisted extraction (UAE) nih.govresearchgate.net

Soxhlet extraction nih.govresearchgate.net

Reflux extraction nih.gov

Microwave-assisted extraction (MAE) nih.govresearchgate.net

Supercritical fluid extraction (SFE) researchgate.netnih.gov

Pressurized liquid extraction (PLE) researchgate.net

Maceration researchgate.net

The selection of appropriate solvents is paramount. Polar organic solvents like methanol, ethanol, and acetone (B3395972) are frequently used for extracting most this compound, while less polar this compound may require non-polar solvents such as n-hexane, dichloromethane, or chloroform. The addition of 5-10% water to organic solvents can enhance solvent penetration into the plant matrix and facilitate the extraction of more polar this compound. nih.govresearchgate.net A sequential extraction approach, typically involving an initial extraction with a non-polar solvent followed by extraction with acetone or ethanol, is often recommended to effectively separate this compound from the plant matrix. uni.lucenmed.com For instance, a two-stage Soxhlet extraction might involve de-resining with hexane (B92381) to remove non-polar compounds, followed by acetone extraction for this compound and other phenolics. researchgate.net

Optimizing extraction parameters, including temperature, solvent concentration, and extraction time, is critical for maximizing lignan yield. A study optimizing lignan extraction from cereal grains using response surface methodology identified optimal conditions for extracting secoisolariciresinol (B192356), matairesinol (B191791), pinoresinol (B1678388), lariciresinol (B1674508), and syringaresinol. nih.govresearchgate.net

Table 1: Optimized Extraction Parameters for this compound in Cereal Grains nih.govresearchgate.net

| Parameter | Optimal Value |

| Temperature | 44.24°C |

| Methanol Concentration | 84.64% |

| Extraction Time | 53.63 min |

It is important to note that prolonged sonication times during extraction can lead to the degradation of this compound, highlighting the need for careful optimization of extraction duration. nih.gov

Hydrolysis

Many plant this compound exist in glycosidic forms, meaning they are bound to sugar molecules. To accurately quantify the bioactive aglycone forms (the non-sugar part), a hydrolysis step is often necessary to break these glycosidic linkages. nih.govresearchgate.netinvivochem.cn Common hydrolysis methods include enzymatic, acidic, and alkaline treatments. uni.lucenmed.comnih.govresearchgate.net For example, in the analysis of lignan metabolites in biological samples like mouse serum, enzymatic hydrolysis using β-glucuronidase/sulfatase in a sodium acetate (B1210297) buffer at 37°C for 19 hours is employed to release the aglycones. nih.gov Similarly, alkaline hydrolysis (e.g., with 0.3 M NaOH in methanol/water) followed by pH adjustment with glacial acetic acid is a common method for extracting this compound from freeze-dried and ground plant samples. nih.gov In the context of lignocellulosic biomass, acid and alkaline pretreatments are also effective for removing hemicellulose and lignin (B12514952), respectively. nih.govmetabolomicsworkbench.orgmitoproteome.org Combined pretreatment methods, such as microwave-assisted acid and alkaline treatments, have shown high efficiency in removing both lignin and hemicellulose. nih.gov

Challenges and Considerations

Despite advancements in analytical techniques, several challenges persist in lignan analysis. The inherent complexity of plant matrices often necessitates sophisticated separation techniques to obtain high-purity lignan preparations. researchgate.netinvivochem.cn Furthermore, the low bioavailability of lignan metabolites in biological fluids can result in minute concentrations, posing a significant challenge for conventional detection methods and often requiring highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The extraction process itself requires a delicate balance to ensure complete extraction of this compound while simultaneously preventing their degradation. uni.lu Additionally, traditional pretreatment methods can be cost-intensive, requiring substantial energy or chemical inputs. metabolomicsworkbench.org

Biological Activities and Mechanistic Investigations of Lignans in Vitro and Non Human in Vivo Studies

Antioxidant Mechanisms and Cellular Protective Responses

Lignans exert significant antioxidant effects, contributing to cellular protection against oxidative damage caused by reactive oxygen species (ROS) nih.govresearchgate.net. Their ability to modulate cellular redox balance makes them promising therapeutic candidates for conditions associated with oxidative stress researchgate.netencyclopedia.pub.

Direct Free Radical Scavenging

This compound, being phenolic compounds, possess redox characteristics that enable them to act as reducing agents or hydrogen atom donors, directly scavenging free radicals mdpi.com. Studies have demonstrated that flaxseed this compound, such as secoisolariciresinol (B192356) diglucoside (SDG) and its mammalian metabolites enterodiol (B191174) (ED) and enterolactone (B190478) (EL), can effectively inhibit lipid peroxidation in vitro nih.gov. The direct antioxidant activity of ED and EL has been shown to exceed that of vitamin E in some in vitro models nih.gov. ED has also been observed to decrease ROS generation in pulmonary microvascular endothelial cells (PMVEC) undergoing ischemia-reperfusion (IR) in vitro, suggesting direct ROS scavenging as an initial protective mechanism physiology.org.

Modulation and Activation of the Nrf2 Signaling Pathway

A crucial mechanism by which this compound exert their antioxidant and cellular protective effects is through the modulation and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govresearchgate.net. Nrf2 is a master regulator of the antioxidant response element (ARE), which controls the expression of numerous cytoprotective genes encyclopedia.pubphysiology.org.

Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) and glycogen (B147801) synthase kinase 3 (GSK-3), leading to its inactivation and degradation nih.govencyclopedia.pub. However, in the presence of oxidative stress or upon activation by electrophilic and oxidative stressors, Nrf2 dissociates from Keap1 and translocates into the nucleus nih.govencyclopedia.pub. In the nucleus, Nrf2 forms a heterodimer with a small musculo-aponeurotic fibrosarcoma (Maf) protein and binds to ARE sequences, initiating the transcription of downstream cytoprotective genes mdpi.comencyclopedia.pub.

This compound, such as Schisandrin B (Sch B), sesamin (B1680957), sesamol, sauchinone, and arctigenin, have been shown to stimulate Nrf2 signaling in various in vitro and experimental animal models nih.govresearchgate.net. For instance, Sch B activates the Nrf2/ARE signal, increasing the expression of Nrf2 downstream genes like γ-glutamyl cysteine ligase catalytic subunit (GCLC), NAD(P)H dehydrogenase quinone 1 (NQO1), and heme oxygenase-1 (HO-1) nih.govencyclopedia.pub. Sesamin has been reported to significantly mitigate ischemia/reperfusion-induced intestinal damage in rats by increasing the expression of Nrf2, HO-1, and NQO1 nih.gov. Sauchinone has also been shown to trigger Nrf2 phosphorylation through the activation of protein kinase C-δ (PKCδ) and increased phosphorylation of glycogen synthase kinase-3β (GSK3β), protecting the liver from toxic effects researchgate.net.

Enhancement of Endogenous Antioxidant Systems (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione)

This compound contribute to cellular protection by enhancing the activity and levels of endogenous antioxidant enzymes and molecules, including catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) (GSH) nih.govmdpi.commdpi.com. These components are vital for maintaining cellular redox balance and neutralizing reactive oxygen species nih.govencyclopedia.pub.

Several studies illustrate this enhancement:

this compound increase the amounts of CAT, SOD, and GSH in tissues, protecting cells from oxidative damage nih.gov.

Flax this compound have been shown to upregulate the expression of hepatic genes encoding for enzymes such as SOD, CAT, and glutathione peroxidase (GPX) in a rat model, which are involved in defense mechanisms against oxidative stress cambridge.org.

Dietary supplementation with a wood lignan-enriched extract (containing magnolol (B1675913) and honokiol) improved the antioxidant status in the intestines of piglets infected with B. hyodysenteriae by increasing SOD activity mdpi.com.

Sesamin has been observed to increase SOD activity and SOD protein expression in dopaminergic cells, indicating a protective role against oxidative stress nih.gov.

Treatment with pure this compound from flaxseed significantly increased serum SOD and GSH levels in rabbits with acetaminophen-induced hepato-nephrotoxicity arcjournals.org.

The following table summarizes some key findings regarding this compound' effects on endogenous antioxidant systems:

| Lignan (B3055560) Compound/Source | Study Model (In vitro/Non-human in vivo) | Effect on Antioxidant System | Reference |

| Flax this compound | Rat model (in vivo) | Upregulates SOD, CAT, GPX gene expression | cambridge.org |

| Wood this compound (Magnolol, Honokiol) | Piglets (in vivo) & Caco-2 cells (in vitro) | Increased SOD activity, reduced ROS production | mdpi.com |

| Sesamin | Dopaminergic cells (in vitro) | Increased SOD activity and protein expression | nih.gov |

| Pure flaxseed lignan | Rabbit model (in vivo) | Increased serum SOD and GSH levels | arcjournals.org |

| Schisandra chinensis this compound | LPS-stimulated cells (in vitro) | Promote HO-1 expression | nih.gov |

Anti-Inflammatory Pathways and Cellular Signaling Modulation

This compound possess significant anti-inflammatory properties, modulating various cellular signaling pathways involved in the inflammatory response nih.govmdpi.commdpi.com. These effects are crucial for their potential therapeutic applications in inflammatory conditions.

Regulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in the development of inflammation, as it controls the expression of numerous pro-inflammatory cytokine genes nih.govresearchgate.net. This compound regulate inflammation by suppressing the NF-κB pathway nih.govmdpi.com.

The main mechanism of canonical NF-κB activation involves the induced degradation of the NF-κB-IκB complex, triggered by site-specific phosphorylation by IκB kinase (IKK) encyclopedia.pub. The inhibitory subunit IκBα then dissociates and is degraded, allowing NF-κB to translocate to the nucleus and activate inflammatory gene transcription encyclopedia.pub.

This compound inhibit NF-κB activation through various mechanisms:

They can reduce intracellular ROS levels, thereby inhibiting oxidative stress-mediated activation of NF-κB mdpi.comencyclopedia.pub.

Nrf2 activation, often stimulated by this compound, can negatively control the NF-κB signaling pathway nih.govmdpi.comencyclopedia.pub. Nrf2 inhibits inflammation by suppressing NF-κB and the release of pro-inflammatory cytokines nih.gov. It can also prevent IκB-α degradation, thereby inhibiting the nuclear translocation of NF-κB encyclopedia.pub.

Specific this compound, such as Schisandrin A, have been shown to attenuate inflammation in murine macrophage cell lines and in vivo models by downregulating the TLR4/NF-κB signaling pathway mdpi.com.

Sesamin has been reported to inhibit IL-1β from phosphorylating NF-κB p65 and IκB in chondrocytes nih.gov.

Schisandrin B inhibited LPS-induced TNF-α, IL-8, ICAM-1, and VCAM-1 expression while decreasing NF-κB expression in activated human umbilical vein endothelial cells nih.gov.

Interactions with MAPK and JAK/STAT Signaling Pathways

This compound also modulate inflammatory responses through their interactions with the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways nih.govmdpi.comfrontiersin.org. These pathways are critical in mediating cellular responses to various extracellular signals, including inflammatory stimuli researchgate.netmdpi.com.

MAPK Signaling Pathway: The MAPK pathway, including ERK, JNK, and p38, is activated by phosphorylation and can upregulate pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, COX-2, and inducible NO synthase (iNOS) mdpi.comresearchgate.net. This compound have been shown to suppress these pathways. For example, specific dibenzocyclooctene this compound have been reported to inhibit the release of downstream inflammatory factors by regulating TLR-4-mediated MAPK signaling pathways frontiersin.org. Extracts containing this compound have been confirmed to reduce the protein expression of p-ERK, p-JNK, and p-p38, thereby inhibiting the production of major inflammation-related factors researchgate.net.

JAK/STAT Signaling Pathway: The JAK/STAT pathway is involved in the pathogenesis of various inflammatory and autoimmune diseases nih.govnih.gov. Upon ligand binding, cytokine receptors activate associated JAK kinases, which then phosphorylate STAT proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes, including those involved in inflammation nih.govdovepress.com. This compound have demonstrated inhibitory effects on this pathway. For instance, Koreanaside A, a lignan, suppressed the phosphorylation of STAT1 and STAT3, as well as their receptor tyrosine kinases JAK1 and JAK2, in LPS-induced RAW 264.7 macrophages nih.gov. Evodiamine, another lignan, has been shown to hinder constitutive and IL-6-induced activation of STAT3 phosphorylation in hepatocellular carcinoma cells mdpi.com.

The following table provides a summary of this compound' effects on key anti-inflammatory signaling pathways:

| Lignan Compound/Source | Study Model (In vitro/Non-human in vivo) | Signaling Pathway Modulated | Effect on Pathway/Mediators | Reference |

| Schisandrin A | RAW 264.7 cells, LPS-treated mice (in vivo) | TLR4/NF-κB signaling pathway | Decreased NO, PGE2, COX-2, iNOS, TNF-α, IL-1β, IL-6 production | mdpi.com |

| Sesamin | Chondrocytes (in vitro) | NF-κB p65, IκB phosphorylation | Inhibited phosphorylation | nih.gov |

| Schisandrin B | Human umbilical vein endothelial cells (in vitro) | NF-κB signaling pathway | Decreased TNF-α, IL-8, ICAM-1, VCAM-1 expression | nih.gov |

| Dibenzocyclooctene this compound | Microglia (in vitro) | TLR-4-mediated NF-κB and MAPKs signaling pathways | Inhibited inflammatory factors | frontiersin.org |

| Koreanaside A | RAW 264.7 macrophages (in vitro) | JAK/STAT signaling pathway | Suppressed STAT1, STAT3, JAK1, JAK2 phosphorylation | nih.gov |

| Evodiamine | HepG2 cells (in vitro) | JAK/STAT signaling pathway | Hindered STAT3 phosphorylation | mdpi.com |

Structure Activity Relationship Sar Studies of Lignans

Correlation Between Structural Features and Specific Biological Activities (e.g., Antioxidant, Antiproliferative, Enzyme Inhibition)

The biological activities of lignans, including their antioxidant, antiproliferative, and enzyme inhibitory effects, are profoundly influenced by their chemical structures. Detailed research findings highlight specific structural motifs critical for these activities.

Antioxidant Activity

This compound are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and protect cells from oxidative damage. The presence and arrangement of phenolic hydroxyl groups are often key determinants of their antioxidant capacity. For instance, lignan-rich extracts from coniferous knotwood, particularly those from Norway spruce, Scotch pine, Siberian fir, and Siberian larch, demonstrate significant antioxidant activity, sometimes surpassing that of established antioxidants like Trolox and taxifolin (B1681242) mdpi.com. This high activity is attributed to the predominance of polyphenolic compounds, primarily this compound mdpi.com.

Research on flaxseed lignan (B3055560) macromolecules (FLM) indicates a positive correlation between antioxidative activity and the number of phenolic hydroxyl groups, suggesting that longer lignan chains generally exhibit enhanced activity. Conversely, increased steric hindrance at the ends of these macromolecules can inversely affect their antioxidant potential sciopen.com. Among individual this compound, hydroxymatairesinol (B1246089) has shown superior superoxide (B77818) radical scavenging activity mdpi.com. Comparative studies on this compound isolated from larch wood have ranked their antioxidant activity in the sequence of secoisolariciresinol (B192356) ≈ isolariciresinol (B191591) < lariciresinol (B1674508), providing insights into the relative contributions of their structural variations mdpi.com.

Antiproliferative Activity

Many this compound possess potent antiproliferative effects, often by inducing apoptosis or inhibiting the growth of various cancer cell lines. The structural features of this compound play a significant role in mediating these effects. For example, arylnaphthalene lignan lactones, such as the phyllanthusmins, exhibit strong antiproliferative activity. Functionalization of the carbohydrate hydroxyl groups, through acetylation or methylation, has been shown to increase their potency nih.gov. Similarly, diphyllin (B1215706) glycosides, including tuberculatin (B1248229) and D11, demonstrate greater in vitro activity compared to their aglycone, diphyllin, highlighting the importance of the glycosidic moiety nih.gov.